molecular formula C9H20O3 B1581973 2-Propanol, 1-(1-methyl-2-propoxyethoxy)- CAS No. 29911-27-1

2-Propanol, 1-(1-methyl-2-propoxyethoxy)-

Cat. No.: B1581973
CAS No.: 29911-27-1
M. Wt: 176.25 g/mol
InChI Key: WEZPLQKRXDBPEP-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

The primary target of the compound 2-Propanol, 1-(1-methyl-2-propoxyethoxy)-, also known as Butyl Dipropasol Solvent, is the polymer phase in various resin types . This compound is compatible with many different resin types and has a strong partitioning to the polymer phase .

Mode of Action

2-Propanol, 1-(1-methyl-2-propoxyethoxy)-, or Butyl Dipropasol Solvent, interacts with its targets by acting as a coalescent in water-borne latex systems . It has a high polymer plasticizing efficiency, a large molecular size that contributes to greater polymer mobility, and a relatively slow evaporation rate . These properties allow it to improve the film-forming property of coatings .

Biochemical Pathways

The compound 2-Propanol, 1-(1-methyl-2-propoxyethoxy)-, also known as Butyl Dipropasol Solvent, affects the biochemical pathways related to film formation in coatings. It improves the viscosity of the water-based coating system, especially the multi-solvent system . It also improves the defoaming of water-based coatings, which is helpful for defoaming both in production and construction .

Pharmacokinetics

The ADME properties of 2-Propanol, 1-(1-methyl-2-propoxyethoxy)-, or Butyl Dipropasol Solvent, include a density of 0.913g/mL at 25°C, a boiling point of 222-232°C, and a water solubility of 40g/L at 25℃ . Its vapor pressure is 4Pa at 20℃ . These properties impact the bioavailability of the compound in its applications.

Result of Action

The molecular and cellular effects of the action of 2-Propanol, 1-(1-methyl-2-propoxyethoxy)-, also known as Butyl Dipropasol Solvent, include improved film-forming properties and viscosity in water-based coatings . It also enhances the defoaming of these coatings during production and construction .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 2-Propanol, 1-(1-methyl-2-propoxyethoxy)-, or Butyl Dipropasol Solvent. For instance, its solubility in water (40g/L at 25℃) and vapor pressure (4Pa at 20℃) can be affected by temperature . Furthermore, it is stable and combustible, but incompatible with strong oxidizing agents .

Biochemical Analysis

Biochemical Properties

2-Propanol, 1-(1-methyl-2-propoxyethoxy)- plays a significant role in biochemical reactions, particularly as a solvent that can influence the solubility and reactivity of other biomolecules. It interacts with various enzymes, proteins, and other biomolecules, affecting their activity and stability. For instance, it can act as a co-solvent in enzymatic reactions, enhancing the solubility of hydrophobic substrates and thereby increasing the reaction rate . The nature of these interactions is primarily based on the compound’s ability to form hydrogen bonds and van der Waals interactions with biomolecules.

Cellular Effects

The effects of 2-Propanol, 1-(1-methyl-2-propoxyethoxy)- on various types of cells and cellular processes are diverse. This compound can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the expression of genes involved in oxidative stress response and metabolic pathways . Additionally, it can modulate cell signaling pathways by interacting with membrane proteins and receptors, leading to changes in cellular responses.

Molecular Mechanism

At the molecular level, 2-Propanol, 1-(1-methyl-2-propoxyethoxy)- exerts its effects through various binding interactions with biomolecules. It can bind to enzymes and either inhibit or activate their activity, depending on the specific enzyme and the context of the reaction . This compound can also influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional activity of specific genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-Propanol, 1-(1-methyl-2-propoxyethoxy)- can change over time due to its stability and degradation properties. This compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to strong oxidizing agents . Long-term exposure to this compound in in vitro or in vivo studies has shown that it can have lasting effects on cellular function, including alterations in metabolic activity and gene expression .

Dosage Effects in Animal Models

The effects of 2-Propanol, 1-(1-methyl-2-propoxyethoxy)- vary with different dosages in animal models. At low doses, it may have minimal or beneficial effects on cellular function, while at high doses, it can exhibit toxic or adverse effects . Threshold effects have been observed, where a certain dosage level is required to elicit a significant biological response. Toxic effects at high doses include cellular damage, oxidative stress, and disruption of metabolic processes .

Metabolic Pathways

2-Propanol, 1-(1-methyl-2-propoxyethoxy)- is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. It can affect metabolic flux and metabolite levels by modulating the activity of key enzymes involved in these pathways . For example, it can be metabolized by liver enzymes, leading to the production of metabolites that can further influence cellular function .

Transport and Distribution

Within cells and tissues, 2-Propanol, 1-(1-methyl-2-propoxyethoxy)- is transported and distributed through interactions with transporters and binding proteins . These interactions can affect its localization and accumulation in specific cellular compartments. The compound’s solubility properties enable it to diffuse across cell membranes and reach various intracellular targets .

Subcellular Localization

The subcellular localization of 2-Propanol, 1-(1-methyl-2-propoxyethoxy)- is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles . This localization can affect its activity and function, as it may interact with different biomolecules depending on its subcellular distribution. For instance, it may localize to the endoplasmic reticulum or mitochondria, where it can influence protein folding and metabolic processes .

Preparation Methods

The synthesis of 2-Propanol, 1-(1-methyl-2-propoxyethoxy)- typically involves the reaction of propylene oxide with propanol in the presence of a catalyst. The reaction conditions include moderate temperatures and pressures to facilitate the formation of the desired product. Industrial production methods often employ continuous flow reactors to ensure consistent product quality and yield .

Chemical Reactions Analysis

2-Propanol, 1-(1-methyl-2-propoxyethoxy)- undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include acidic or basic catalysts, appropriate solvents, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions employed.

Scientific Research Applications

2-Propanol, 1-(1-methyl-2-propoxyethoxy)- has several scientific research applications:

Comparison with Similar Compounds

2-Propanol, 1-(1-methyl-2-propoxyethoxy)- can be compared with similar compounds such as:

The uniqueness of 2-Propanol, 1-(1-methyl-2-propoxyethoxy)- lies in its specific balance of hydrophilic and hydrophobic properties, making it particularly effective as a solvent and emulsifying agent in various applications .

Properties

IUPAC Name

1-(1-propoxypropan-2-yloxy)propan-2-ol
Source PubChem
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InChI

InChI=1S/C9H20O3/c1-4-5-11-7-9(3)12-6-8(2)10/h8-10H,4-7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEZPLQKRXDBPEP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOCC(C)OCC(C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H20O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3033276
Record name Butyl dipropasol solvent
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Molecular Weight

176.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

Liquid, Colorless liquid with an odor of ether; [Dow Chemical MSDS]
Record name 2-Propanol, 1-(1-methyl-2-propoxyethoxy)-
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Record name Dipropylene glycol monopropyl ether
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Vapor Pressure

0.08 [mmHg]
Record name Dipropylene glycol monopropyl ether
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CAS No.

29911-27-1
Record name 1-(1-Methyl-2-propoxyethoxy)-2-propanol
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Record name 1-(1-Methyl-2-propoxyethoxy)2-propanol
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Record name 2-Propanol, 1-(1-methyl-2-propoxyethoxy)-
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Record name Butyl dipropasol solvent
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Record name 1-(1-methyl-2-propoxyethoxy)propan-2-ol
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Record name 1-(1-METHYL-2-PROPOXYETHOXY)2-PROPANOL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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